2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUISMKCHFRAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the chloropyrimidine moiety is introduced. The reaction conditions often involve the use of bases such as sodium hydroxide and protective groups like Boc (tert-butoxycarbonyl) to protect the amine functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole and piperidine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or palladium on carbon can be used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets. The pyrazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The chloropyrimidine moiety may also play a role in binding to these targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine can be contextualized by comparing it to analogs, such as 2-chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (RN: 1202986-04-6, MDL: MFCD21790544) . Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substitution Pattern: The target compound’s piperidinylmethylpyrazole substituent at position 2 introduces conformational flexibility and a basic nitrogen, which may enhance interactions with acidic residues in protein targets. In contrast, the analog in lacks this moiety, instead featuring a methyl group at position 5 and a methylpyrazole at position 4 . The chlorine at position 5 in the target compound vs.
Pharmacological Relevance :
- The piperidine ring in the target compound could improve blood-brain barrier penetration due to its basicity, whereas the methylpyrazole in the analog may limit such properties.
Methodological Context
Structural comparisons between such compounds often rely on crystallographic data refined using programs like SHELXL . For instance, the analog’s crystal structure (MDL: MFCD21790544) may have been resolved using SHELX tools, which are standard for small-molecule refinement .
Biological Activity
2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine, a compound featuring a piperidine ring and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a chlorinated pyrimidine ring, which is known for its diverse biological activities.
Research indicates that compounds containing pyrazole and piperidine structures exhibit various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urea metabolism respectively .
- Antimicrobial Activity : Studies have demonstrated that similar pyrazole derivatives possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Pyrazoles have been explored for their anticancer effects, particularly in breast cancer models, where they showed enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain compounds exhibited potent cytotoxic effects. The combination of these compounds with doxorubicin resulted in a synergistic increase in cell death, particularly in the more aggressive MDA-MB-231 cell line. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of pyrazole derivatives, including those similar to our compound. The results indicated that these compounds could effectively inhibit AChE activity, which is significant for treating conditions like Alzheimer's disease. The inhibitory concentration (IC50) was reported at approximately 45 µM, demonstrating substantial potential for therapeutic applications in neurodegenerative disorders .
Q & A
Basic: What safety protocols should be followed when handling 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
- First Aid Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact: Immediately remove contaminated clothing and rinse with water for 15 minutes; consult a physician if irritation persists .
- Eye Exposure: Flush eyes with water for 10–15 minutes; remove contact lenses if feasible .
- Waste Disposal: Segregate chemical waste according to institutional guidelines for halogenated pyrimidines.
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
- Key Steps:
- Piperidine Functionalization: Introduce the pyrazole-methyl group to piperidine via nucleophilic substitution or reductive amination (e.g., using formaldehyde derivatives) .
- Pyrimidine Coupling: React 5-chloropyrimidine with the functionalized piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Catalytic Optimization: Use p-toluenesulfonic acid (p-TsOH) to enhance cyclization efficiency, as demonstrated in analogous pyrimidine syntheses .
Basic: How is structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the pyrazole (δ 7.5–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and pyrimidine (δ 8.0–8.8 ppm) .
- ¹³C NMR: Confirm quaternary carbons in the pyrimidine ring (δ 155–165 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ peaks; compare with theoretical molecular weight (C₁₃H₁₅ClN₆: ~314.8 g/mol) .
- X-ray Crystallography: Resolve crystal packing and bond angles, as applied to structurally related chloropyrimidines .
Advanced: How can computational methods optimize synthesis pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict energetically favorable routes .
- Machine Learning (ML): Train models on existing pyrimidine synthesis data to predict optimal solvents, catalysts, and temperatures .
- Case Study: ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error steps by 40% .
Advanced: How to resolve contradictions between predicted and observed biological activity data?
Methodological Answer:
- Data Triangulation:
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., steric effects, electronic properties) contributing to activity outliers .
Advanced: What experimental design principles optimize reaction yields and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, stoichiometry, catalyst loading) and identify interactions .
- Example: A 2³ factorial design for pyrimidine coupling reactions revealed optimal conditions: 1.2 eq piperidine derivative, 80°C, 12 h .
- Purification Strategies:
- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate the product .
- Recrystallization: Employ ethanol/water mixtures to enhance crystalline purity .
Advanced: What strategies validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., kinase domains) .
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy and stoichiometry .
- Mutagenesis Studies: Engineer target proteins with point mutations to confirm critical binding residues .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) in amber vials to prevent hydrolysis of the chloropyrimidine group .
- Stability Monitoring: Perform HPLC purity checks every 6 months; discard if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
